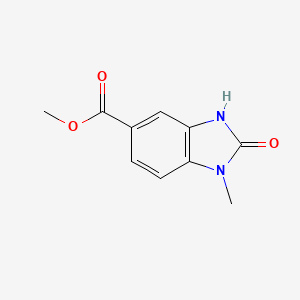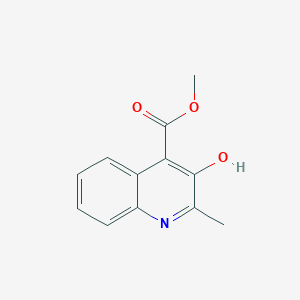
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用
Anticancer Activity
Quinoline derivatives, including Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, have been identified as having significant potential in anticancer treatments. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some quinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, such as cancer cells .
Antioxidant Properties
These compounds also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress, a condition associated with various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity stems from their ability to scavenge free radicals and chelate metal ions .
Anti-Inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit the enzymatic activity of cyclooxygenase (COX), which is involved in the inflammatory response .
Antimicrobial and Antituberculosis Effects
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has applications in combating microbial infections, including tuberculosis. Quinoline derivatives have been found to be effective against a broad spectrum of bacteria and are particularly useful in the treatment of drug-resistant strains of tuberculosis .
Antimalarial Activity
Quinolines are historically known for their antimalarial properties, with chloroquine being one of the most famous examples. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs .
Anti-SARS-CoV-2 Potential
Recent studies have explored the potential of quinoline derivatives as anti-SARS-CoV-2 agents, which could be used in the treatment of COVID-19. Their mechanism may involve the inhibition of viral entry or replication, although more research is needed to fully understand their efficacy and safety in this context .
Neuroprotective Effects
Research has indicated that quinoline derivatives may have neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects are likely due to their antioxidant properties and their ability to modulate neuronal signaling pathways .
Cardiovascular Applications
Lastly, the cardiovascular applications of these compounds are being investigated. They may offer benefits in treating conditions like hypertension and arrhythmias due to their effects on cardiac ion channels and their potential to improve endothelial function .
作用機序
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
特性
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
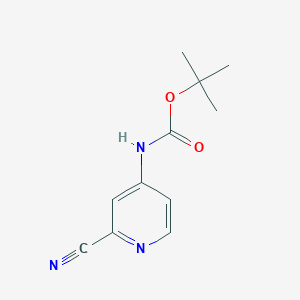
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
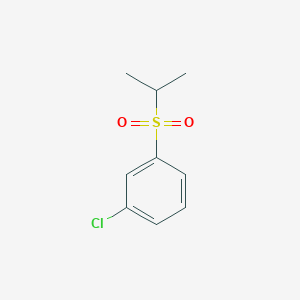
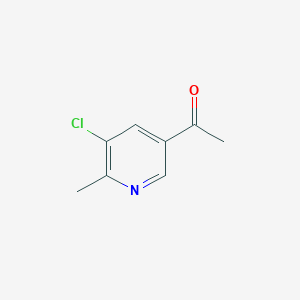

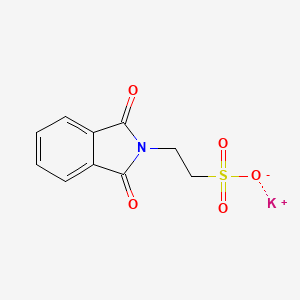
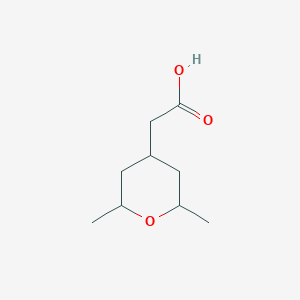
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
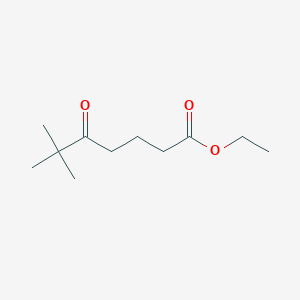
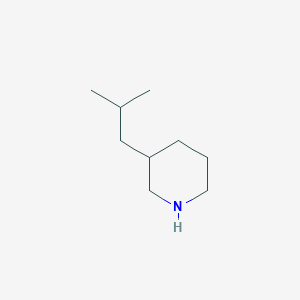
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
